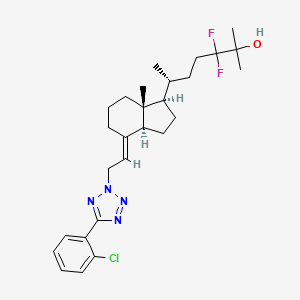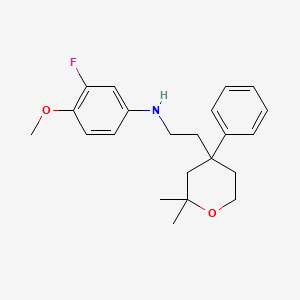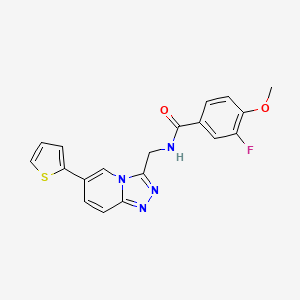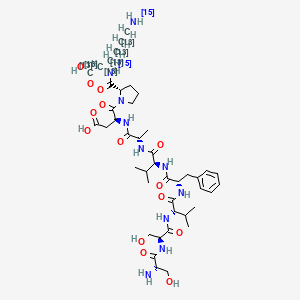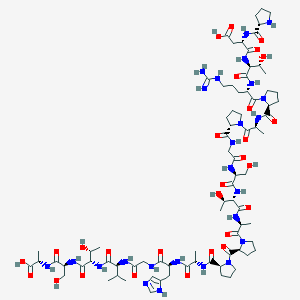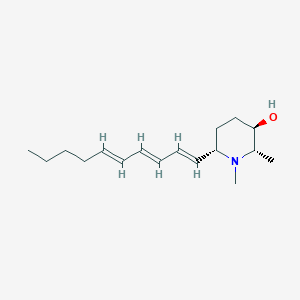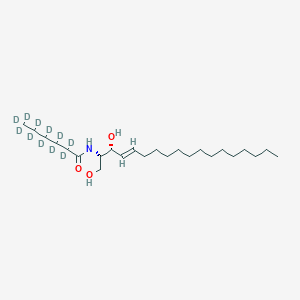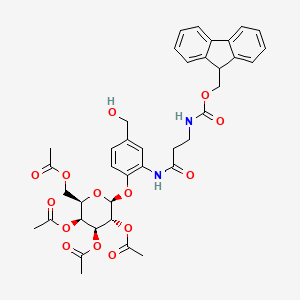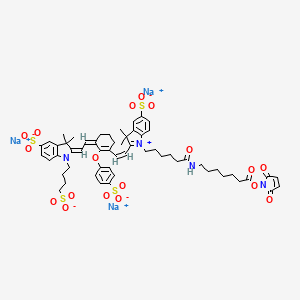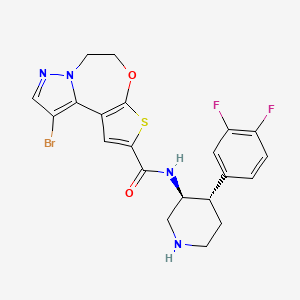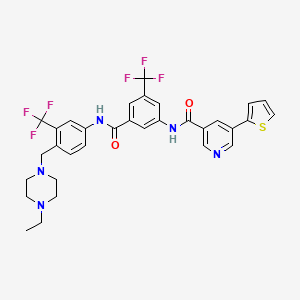
Antimalarial agent 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 37 is a compound that has shown significant potential in the treatment of malaria, a disease caused by Plasmodium parasites and transmitted through the bites of infected mosquitoes. Malaria remains a major global health concern, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 37 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-ethylphenyl-3-thiosemicarbazide with benzaldehydes to form thiosemicarbazone ligands. These ligands are then complexed with transition metals such as cobalt, nickel, copper, and zinc to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like molecular docking and density functional theory (DFT) analysis are often employed to enhance the efficiency and efficacy of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
These derivatives are often evaluated for their efficacy against Plasmodium species .
Applications De Recherche Scientifique
Antimalarial agent 37 has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a building block for synthesizing other antimalarial agents.
Biology: Researchers investigate the biological activity of the compound against Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: The compound is evaluated for its therapeutic potential in treating malaria and other parasitic infections.
Mécanisme D'action
The mechanism of action of Antimalarial agent 37 involves its interaction with specific molecular targets within the Plasmodium parasite. The compound is believed to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth and replication. Molecular docking studies have shown that the compound binds to key enzymes and proteins, disrupting their function and ultimately killing the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antimalarial agent 37 include other thiosemicarbazone ligands and their metal complexes, such as:
- 4-ethylphenyl-3-thiosemicarbazide
- Benzaldehyde-based thiosemicarbazones
- Transition metal complexes of thiosemicarbazones
Uniqueness
This compound is unique due to its high potency and efficacy against Plasmodium parasites. The compound’s ability to form stable complexes with transition metals enhances its antimalarial activity, making it a promising candidate for further development as an antimalarial drug .
Propriétés
Formule moléculaire |
C32H29F6N5O2S |
|---|---|
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
N-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-5-(trifluoromethyl)phenyl]-5-thiophen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H29F6N5O2S/c1-2-42-7-9-43(10-8-42)19-20-5-6-25(16-27(20)32(36,37)38)40-29(44)21-13-24(31(33,34)35)15-26(14-21)41-30(45)23-12-22(17-39-18-23)28-4-3-11-46-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,40,44)(H,41,45) |
Clé InChI |
BTGSBHHFFZEONB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


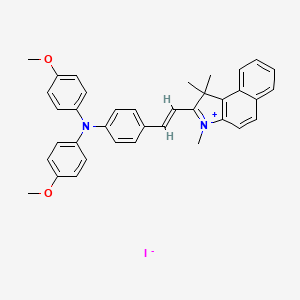

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

